Characterization of 1,2-Dihydroacenaphthylene-5-thiol: A Technical Guide for Researchers
Characterization of 1,2-Dihydroacenaphthylene-5-thiol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive characterization of 1,2-Dihydroacenaphthylene-5-thiol, a molecule of significant interest in the fields of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to present a robust, predictive characterization. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural elucidation, physicochemical properties, and potential applications.
Introduction and Significance
The acenaphthene scaffold is a recurring motif in various biologically active compounds, exhibiting properties ranging from antitumor to antimicrobial activities[1][2][3]. The introduction of a thiol group at the 5-position of the 1,2-dihydroacenaphthylene core is anticipated to impart unique chemical reactivity and potential for further functionalization. Aromatic thiols are known for their distinct acidity, nucleophilicity, and ability to form disulfide bonds, which are crucial in various biological and chemical processes[4]. Consequently, 1,2-Dihydroacenaphthylene-5-thiol represents a promising building block for the development of novel therapeutic agents and advanced materials.
Proposed Synthesis and Purification
A plausible and efficient synthetic pathway to 1,2-Dihydroacenaphthylene-5-thiol can be envisioned starting from the readily available 5-nitro-1,2-dihydroacenaphthylene. The synthesis involves a two-step process: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the thiol functionality.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthesis of 1,2-Dihydroacenaphthylene-5-thiol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1,2-Dihydroacenaphthylen-5-amine
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To a solution of 5-nitro-1,2-dihydroacenaphthylene in ethanol, add an excess of stannous chloride (SnCl₂) and concentrated hydrochloric acid.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-dihydroacenaphthylen-5-amine.
Step 2: Synthesis of 1,2-Dihydroacenaphthylene-5-thiol
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Dissolve 1,2-dihydroacenaphthylen-5-amine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of potassium thiocyanate (KSCN) in water.
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Slowly add the cold diazonium salt solution to the KSCN solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The resulting intermediate is then hydrolyzed, for instance by heating with a solution of sodium sulfide, to yield the thiol.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Structural Elucidation: A Predictive Spectroscopic Analysis
The structural identity and purity of the synthesized 1,2-Dihydroacenaphthylene-5-thiol can be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on known substituent effects on the acenaphthene core and general characteristics of aromatic thiols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for both the aliphatic and aromatic regions of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.2 | m | 5H | Aromatic protons |
| ~ 3.4 | s | 1H | Thiol proton (S-H) |
| ~ 3.3 | s | 4H | Aliphatic protons (-CH₂-CH₂-) |
The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the thiol group. The thiol proton signal is typically a broad singlet and its chemical shift can be concentration-dependent. The four protons of the ethylene bridge are expected to appear as a singlet, as seen in many 5-substituted acenaphthene derivatives[3][5].
¹³C NMR (Predicted, in CDCl₃, 100 MHz): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 120 | Aromatic carbons |
| ~ 30 | Aliphatic carbons (-CH₂-CH₂-) |
The carbon atom attached to the thiol group is expected to be shielded compared to the unsubstituted acenaphthene.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2600 - 2550 | Weak, Sharp | S-H stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
The most diagnostic peak will be the weak but sharp S-H stretching vibration in the 2550-2600 cm⁻¹ region, which is characteristic of thiols[6][7]. Aromatic C-H stretching is expected just above 3000 cm⁻¹, a characteristic feature of aromatic compounds[8].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): The predicted molecular weight of C₁₂H₁₀S is 186.27 g/mol . The mass spectrum should show a molecular ion peak at m/z = 186.
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Major Fragmentation Pathways: The fragmentation of aromatic thiols often involves the loss of the thiol group or cleavage of the aromatic ring[9]. Common fragmentation patterns for thiols include the loss of a hydrogen sulfide radical (M-33) or an SH radical (M-34).
Diagram: Characterization Workflow
Caption: Workflow for the structural characterization of the target compound.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on analogous aromatic thiols. |
| Melting Point | Moderately high | The rigid, planar structure of the acenaphthene core contributes to a higher melting point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate); Insoluble in water. | Typical for nonpolar aromatic compounds. |
| pKa of Thiol | ~6-7 | Aromatic thiols are generally more acidic than aliphatic thiols due to the resonance stabilization of the thiolate anion[10][4][11]. The exact pKa will be influenced by the electron-donating nature of the acenaphthene ring system. |
Chemical Reactivity
The chemical reactivity of 1,2-Dihydroacenaphthylene-5-thiol is dictated by both the thiol functional group and the aromatic acenaphthene core.
-
Thiol Group Reactivity:
-
Oxidation to Disulfides: The thiol group can be readily oxidized to the corresponding disulfide under mild conditions using various oxidizing agents such as air, dimethyl sulfoxide (DMSO), or N-bromosuccinimide (NBS)[12][13][14][15]. This reaction is a key transformation in both biological systems and synthetic chemistry.
-
Nucleophilicity: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions[16][17]. This allows for the introduction of the acenaphthene moiety into other molecules.
-
S-Alkylation and S-Acylation: The thiol can react with alkyl halides or acyl chlorides to form the corresponding thioethers and thioesters, respectively.
-
-
Aromatic Ring Reactivity:
-
Electrophilic Aromatic Substitution: The acenaphthene ring can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing thiol group.
-
Potential Applications
Given the known biological activities of acenaphthene derivatives and the versatile chemistry of thiols, 1,2-Dihydroacenaphthylene-5-thiol holds significant promise in several areas:
-
Drug Development: As a scaffold for the synthesis of novel compounds with potential antitumor, antimicrobial, or anti-inflammatory properties[1][2][3][18]. The thiol group can serve as a handle for conjugation to other bioactive molecules or for interaction with biological targets.
-
Materials Science: The acenaphthene core is a component of some organic electronic materials[19]. The thiol group can be used to anchor the molecule to metal surfaces, making it a candidate for the development of self-assembled monolayers (SAMs) and molecular electronics.
Conclusion
This technical guide provides a comprehensive, albeit predictive, characterization of 1,2-Dihydroacenaphthylene-5-thiol. By synthesizing information from related compounds and fundamental chemical principles, we have outlined its probable synthesis, spectroscopic signatures, physicochemical properties, and chemical reactivity. This information is intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising molecule and its derivatives for a range of scientific applications.
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